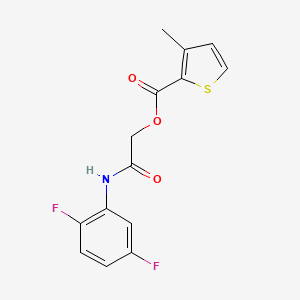

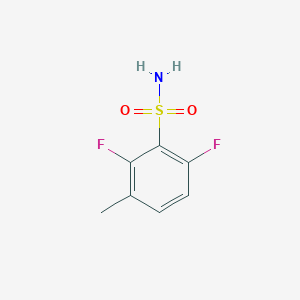

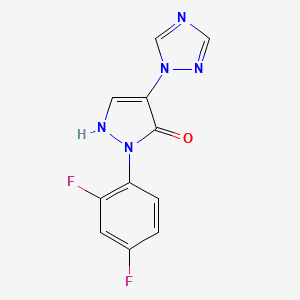

![molecular formula C21H25NO3 B2777212 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate CAS No. 1797045-12-5](/img/structure/B2777212.png)

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 4-methylphenylacetic acid and has been synthesized using various methods.

科学的研究の応用

Synthesis and Chemical Reactions

A notable application of similar compounds involves their synthesis and reactions for various chemical and pharmaceutical purposes. For instance, a study detailed the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, highlighting its superiority in terms of purity and yield compared to other methods. This approach emphasizes the efficiency of certain reagents in synthesizing complex molecules, potentially including 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate derivatives (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Anticancer Properties

Research on amino acetate functionalized Schiff base organotin(IV) complexes has shown promising anticancer properties. These complexes, derived from similar structural frameworks, exhibit significant cytotoxicity against various human tumor cell lines, suggesting potential therapeutic applications for related compounds in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

Biocatalysis

The purification and identification of an Escherichia coli β-Keto Ester Reductase, which stereoselectively reduces ethyl 2-methylacetoacetate to ethyl (2 R)-methyl-(3 S)-hydroxybutanoate, link the enzyme to the microbial production of ascorbate and stereoselective β-keto ester reductions. This demonstrates the relevance of enzymatic processes in producing optically active compounds, potentially including the synthesis or modification of 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate (Habrych, Rodriguez, & Stewart, 2002).

Structural Analysis and Drug Design

The structural analysis and drug design implications are evident in studies like the crystal structure determination of azilsartan methyl ester ethyl acetate hemisolvate, providing insight into molecular interactions and stability. Such detailed structural information is crucial for designing drugs with optimized efficacy and stability, which could be applied to compounds with similar structures (Li, Liu, Zhu, Chen, & Sun, 2015).

Antimicrobial Activities

The synthesis of new quinazolines and their antimicrobial activities highlight the potential of chemical compounds, including those related to 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate, in combating bacterial and fungal infections. This research indicates that certain chemical frameworks can be engineered to possess potent antimicrobial properties (Desai, Shihora, & Moradia, 2007).

特性

IUPAC Name |

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-16-8-11-19(12-9-16)14-21(24)25-15-20(23)22-17(2)10-13-18-6-4-3-5-7-18/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBPMEFWPZLLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

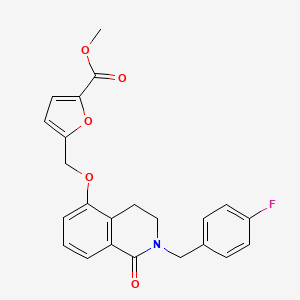

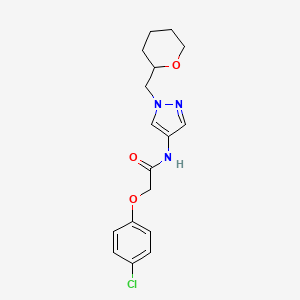

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2777132.png)

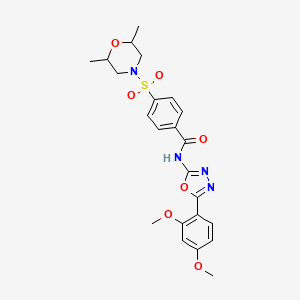

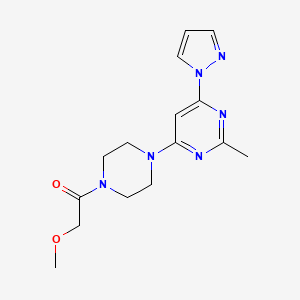

![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)

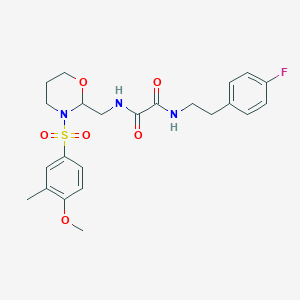

![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)

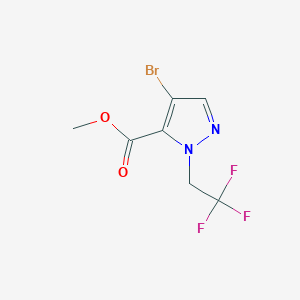

![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)